molecular formula C13H16IO6P B10758642 (2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid

(2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid

Cat. No.: B10758642
M. Wt: 426.14 g/mol
InChI Key: PPTCQJLGUKWAEP-SNVBAGLBSA-N
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Description

(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID: is a small molecule belonging to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID typically involves the reaction of 4-iodobenzyl alcohol with a phosphorylating agent, followed by the addition of a pentanedioic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as fluorobenzyl, chlorobenzyl, and bromobenzyl derivatives .

Scientific Research Applications

(2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce iodobenzyl and phosphoryl groups into target molecules.

    Biology: Studied for its potential as an inhibitor of enzymes such as glutamate carboxypeptidase II, which is involved in neurological disorders.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like prostate cancer and neurodegenerative diseases.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID involves its interaction with molecular targets such as glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of N-acetylaspartylglutamate to produce glutamate, a neurotransmitter. By inhibiting this enzyme, the compound can modulate glutamate levels in the brain, potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[HYDROXY(4-FLUOROBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID
  • (2S)-2-{[HYDROXY(4-CHLOROBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID
  • (2S)-2-{[HYDROXY(4-BROMOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID

Uniqueness

The uniqueness of (2S)-2-{[HYDROXY(4-IODOBENZYL)PHOSPHORYL]METHYL}PENTANEDIOIC ACID lies in its iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its fluorine, chlorine, and bromine counterparts. These properties make it particularly useful in specific chemical reactions and biological applications .

Properties

Molecular Formula

C13H16IO6P

Molecular Weight

426.14 g/mol

IUPAC Name

(2S)-2-[[hydroxy-[(4-iodophenyl)methyl]phosphoryl]methyl]pentanedioic acid

InChI

InChI=1S/C13H16IO6P/c14-11-4-1-9(2-5-11)7-21(19,20)8-10(13(17)18)3-6-12(15)16/h1-2,4-5,10H,3,6-8H2,(H,15,16)(H,17,18)(H,19,20)/t10-/m1/s1

InChI Key

PPTCQJLGUKWAEP-SNVBAGLBSA-N

Isomeric SMILES

C1=CC(=CC=C1CP(=O)(C[C@@H](CCC(=O)O)C(=O)O)O)I

Canonical SMILES

C1=CC(=CC=C1CP(=O)(CC(CCC(=O)O)C(=O)O)O)I

Origin of Product

United States

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